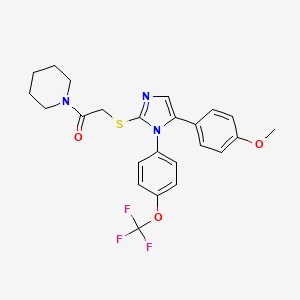

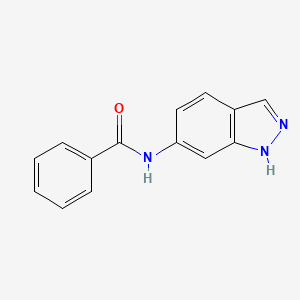

![molecular formula C18H15N3O2S2 B2875291 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide CAS No. 893976-47-1](/img/structure/B2875291.png)

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent . Research suggests that derivatives of imidazo[2,1-b]thiazole, which is part of the compound’s structure, show promising activity against breast cancer cell lines, such as MCF-7 . They work by inhibiting VEGFR-2, a key factor in tumor growth and angiogenesis, and inducing apoptosis in cancer cells .

Antimycobacterial Properties

Imidazo[2,1-b]thiazole derivatives have also been evaluated for their antimycobacterial properties . Studies have shown that these compounds can be effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . They are believed to target the pantothenate synthetase enzyme, crucial for the bacterium’s survival .

Anti-Proliferative Effects

The compound’s structure allows it to have anti-proliferative effects on various cell lines. This is particularly important in the context of cancer research, where controlling the rapid division of cells is a primary goal. The compound has shown efficacy in inhibiting cell growth in certain conditions .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how a compound interacts with its target. For N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide , such studies can reveal its binding efficiency and stability within the active site of enzymes or receptors, providing insights into its potential therapeutic applications .

Cell Cycle Arrest

Research indicates that this compound can induce cell cycle arrest , particularly in the G2/M phase. This effect is beneficial for cancer treatment as it can halt the progression of cancer cells through the cell cycle, preventing their replication and spread .

Apoptosis Induction

The ability to induce apoptosis, or programmed cell death, is a valuable trait in a compound used for cancer therapyN-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide has been shown to increase the levels of pro-apoptotic genes and decrease anti-apoptotic genes, leading to the death of cancer cells .

ADME Profile Assessment

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is essential for drug development. The compound has been subjected to ADME parameter evaluations to determine its suitability as a drug candidate .

Chemical Synthesis and Modification

Finally, the compound serves as a starting point for chemical synthesis and modification. Researchers can create various derivatives with potentially enhanced or targeted therapeutic properties by altering its chemical structure .

将来の方向性

Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and evaluation of its biological activities. The broad spectrum of pharmacological activities exhibited by imidazo[2,1-b]thiazole derivatives suggests that “N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide” could also have potential therapeutic applications .

作用機序

Target of Action

The primary targets of the compound “N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide” are currently unknown. The compound is structurally related to imidazo[2,1-b]thiazole derivatives , which have been reported to exhibit diverse biological activities . .

Mode of Action

Based on the structural similarity to other imidazo[2,1-b]thiazole derivatives , it can be hypothesized that it may interact with its targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions could potentially lead to changes in the conformation or function of the target proteins, thereby modulating their activity.

Biochemical Pathways

Without specific target identification, it is challenging to accurately summarize the biochemical pathways affected by this compound. Given the broad biological activities reported for related imidazo[2,1-b]thiazole derivatives , it is plausible that multiple pathways could be affected. These could potentially include pathways involved in cell proliferation, apoptosis, and signal transduction, among others.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the structural similarity to other imidazo[2,1-b]thiazole derivatives , it is possible that it may exhibit cytotoxic activity, as has been reported for some related compounds .

特性

IUPAC Name |

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S2/c1-13-12-24-18-19-17(11-21(13)18)14-6-5-7-15(10-14)20-25(22,23)16-8-3-2-4-9-16/h2-12,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCJMGCZJFJUJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2875210.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide](/img/structure/B2875214.png)

![8-(3-Chloro-4-fluorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2875216.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pentanamide](/img/structure/B2875217.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2875227.png)

![1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2875228.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2875229.png)